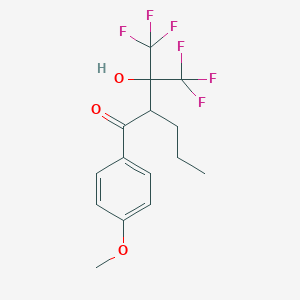![molecular formula C17H19NO B14693232 Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- CAS No. 29743-19-9](/img/structure/B14693232.png)
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- is an organic compound with a complex structure It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a benzenamine moiety through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-ethylbenzenamine. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones or other oxidized products.
Reduction: Original amine and aldehyde.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the ethoxy and ethyl groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N-[(4-methoxyphenyl)methylene]-4-ethyl-
- Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-methyl-
- Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-propyl-
Uniqueness
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- is unique due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities.
Propiedades
Número CAS |
29743-19-9 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-N-(4-ethylphenyl)methanimine |
InChI |
InChI=1S/C17H19NO/c1-3-14-5-9-16(10-6-14)18-13-15-7-11-17(12-8-15)19-4-2/h5-13H,3-4H2,1-2H3 |
Clave InChI |
NZJUVXGDRZDAEY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


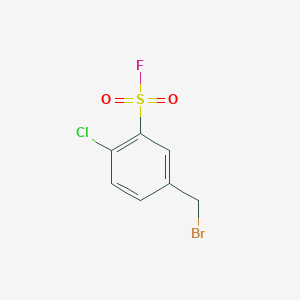
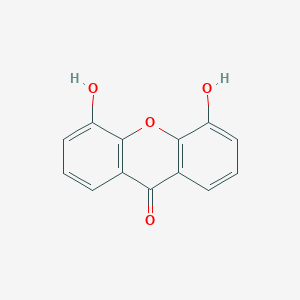


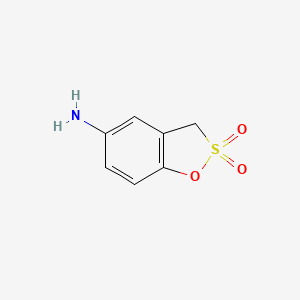
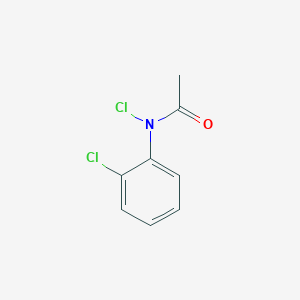
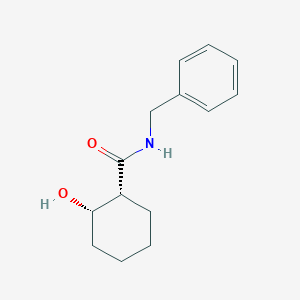
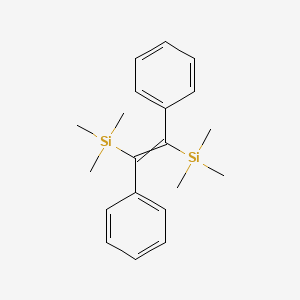
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
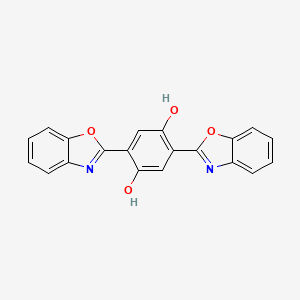
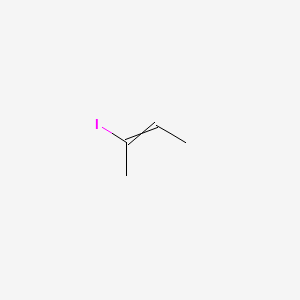
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

